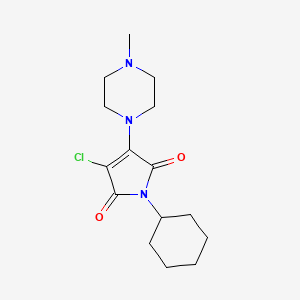
3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione is a member of maleimides and a member of piperazines.
Applications De Recherche Scientifique
Anticonvulsant Activities
Research has demonstrated the potential of pyrrolidine-2,5-dione derivatives, including compounds structurally related to 3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione, as anticonvulsant agents. For instance, a study by Rybka et al. (2017) synthesized and evaluated a new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, showing promising results in acute models of seizures in mice. Similarly, Rybka et al. (2016) reported on the synthesis and anticonvulsant properties of new N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones, demonstrating effectiveness in seizure tests in mice.
Biological and Chemical Properties
The chemical and biological properties of related compounds have been extensively studied. For example, Kamiński et al. (2013) evaluated new N-Mannich bases derived from pyrrolidine-2,5-diones for their anticonvulsant activity and influence on sodium channels. Additionally, Hu et al. (2016) explored the synthesis and reactivity of aluminum compounds incorporating pyrrole–piperazine ligands, highlighting the versatility of these compounds in different chemical contexts.
Luminescent Properties
Some pyrrolopyrrole-1,4-dione derivatives have been investigated for their luminescent properties. Zhang and Tieke (2008) synthesized polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibited strong fluorescence and significant quantum yields, indicating potential applications in optoelectronic devices.
Herbicidal Applications
Pyrrolidine-2,5-dione derivatives have also been explored for agricultural applications. Li et al. (2005) reported the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, suggesting potential use in crop protection.
Propriétés
Nom du produit |
3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione |
|---|---|
Formule moléculaire |
C15H22ClN3O2 |
Poids moléculaire |
311.81 g/mol |
Nom IUPAC |
3-chloro-1-cyclohexyl-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H22ClN3O2/c1-17-7-9-18(10-8-17)13-12(16)14(20)19(15(13)21)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
Clé InChI |
UUJNISKXXQVAEH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
SMILES canonique |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



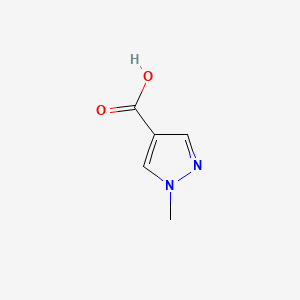

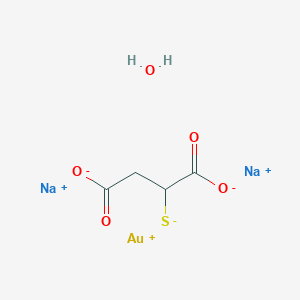



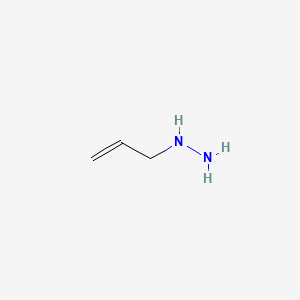
![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)

![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)
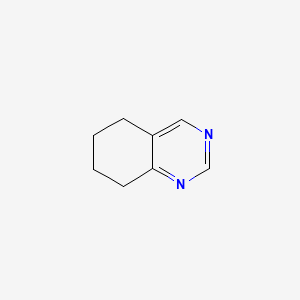

![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)
![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)